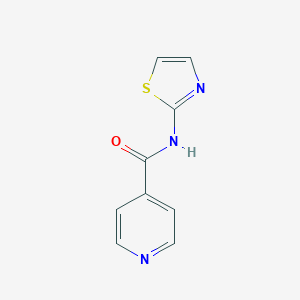

N-Thiazol-2-yl-isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Thiazol-2-yl-isonicotinamide is a useful research compound. Its molecular formula is C9H7N3OS and its molecular weight is 205.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methicillin-resistant Staphylococcus aureus (MRSA) : One of the most notable applications of N-thiazol-2-yl-isonicotinamide is its antimicrobial properties, particularly against MRSA. Studies have demonstrated that this compound exhibits moderate inhibitory effects on MRSA strains, suggesting its potential as a lead compound for the development of new antibiotics.

Antitubercular Activity : The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis, where it was found to inhibit GyrB, an essential enzyme for bacterial DNA replication. In vitro studies indicate promising antitubercular activity with minimal cytotoxicity, positioning it as a candidate for further development in tuberculosis treatment.

Chikungunya Virus Inhibition : Recent research identified derivatives of thiazole, including this compound, as inhibitors of the Chikungunya virus (CHIKV). A specific derivative showed significant antiviral activity with an EC50 of 0.6 μM and no observed cytotoxicity in human dermal fibroblast cells .

Anticancer Properties

This compound has shown promise in cancer research due to its ability to inhibit certain enzymes involved in cancer progression. Notably, it acts as an inhibitor of histone deacetylases (HDACs) , which play a crucial role in regulating gene expression related to cancer development. HDAC inhibitors are being explored for therapeutic applications in various cancers and neurodegenerative disorders.

Case Studies

A series of analogues derived from thiazole have been synthesized and tested against various cancer cell lines, including MDA-MB231 (breast cancer) and HeLa (cervical cancer). Some compounds exhibited significantly higher cytotoxicity compared to existing treatments, indicating their potential as effective anticancer agents .

| Compound | Cell Line Tested | IC50 (μM) | Efficacy |

|---|---|---|---|

| INH1 | MDA-MB231 | 4.5 | High |

| INH2 | HeLa | 5.0 | Moderate |

| 4a | Ralstonia solanacearum | N/A | High |

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes that are pivotal in disease processes:

Histone Deacetylase Inhibition : As mentioned earlier, this compound shows potential as a selective HDAC inhibitor, which could be beneficial in treating cancers by altering the expression of genes involved in cell cycle regulation and apoptosis.

Rho-Kinase Inhibition : Another area of interest is the inhibition of Rho-associated protein kinases (ROCK), which are implicated in several pathophysiological processes including hypertension and cancer metastasis. Compounds based on thiazole structures have been synthesized and tested for their inhibitory effects on ROCK isoforms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents can significantly affect biological activity:

- Electron-donating groups enhance antibacterial activity against pathogens like Ralstonia solanacearum.

- Substitutions at specific positions on the thiazole ring influence the compound's ability to inhibit viral replication and cancer cell proliferation.

Analyse Chemischer Reaktionen

Synthetic Pathways

The synthesis of N-thiazol-2-yl-isonicotinamide typically involves Hantzsch thiazole condensation (Figure 1), followed by acylation (Table 1).

Hantzsch Thiazol-2-ylamine Formation

- Reactants : α-Bromoacetophenone derivatives and thiourea.

- Conditions : Reflux in ethanol (EtOH) at 70–80°C for 2–4 hours.

- Yield : 85–99% (for intermediates like 4-(2,4-dimethylphenyl)thiazol-2-amine) .

Acylation with Isonicotinoyl Chloride

- Mechanism : Nucleophilic acyl substitution at the thiazole-2-amino group.

- Conditions : Room temperature in dichloromethane (DCM) with coupling agents (e.g., EDCI/HOBt).

- Yield : 55–93% .

Table 1 : Key acylation reactions for this compound derivatives

Sulfonylation

- Reactants : Thiazol-2-amine intermediates + sulfonyl chlorides.

- Conditions : Stirring in DCM at 0–25°C for 8–12 hours.

- Example : Reaction with benzenesulfonyl chloride yields sulfonamide derivatives (68% yield) .

Thioamide Formation

- Reactants : this compound + Lawesson’s reagent.

- Conditions : Reflux in toluene for 4–6 hours.

- Outcome : Conversion of amide to thioamide (e.g., 79% yield for 40 in antiviral studies) .

Demethylation

- Reactants : Methoxy-substituted derivatives + BBr₃.

- Conditions : CH₂Cl₂ at 25°C for 2–3 hours.

- Yield : 64–90% (e.g., conversion of methoxy to phenol groups) .

Comparative Reactivity in Antimicrobial Derivatives

Structural analogs of this compound demonstrate enhanced bioactivity when modified at the 4-position of the thiazole ring (Table 2).

Table 2 : Bioactivity of substituted this compound analogs

| Substituent (R) | MIC (µM) Against S. aureus | MIC (µM) Against E. coli | Reference |

|---|---|---|---|

| 4-NO₂-phenyl | 3.79 | 4.23 | |

| 4-OCH₃-phenyl | 4.01 | 3.93 | |

| 4-CH₃-phenyl | 7.5 | 8.0 |

Key Findings :

- Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial potency by enhancing membrane penetration .

- Thioamide derivatives show reduced cytotoxicity compared to parent amides .

Mechanistic Insights

- Nucleophilic Sites : The thiazole nitrogen and pyridine ring enable interactions with electrophiles (e.g., acyl chlorides, sulfonyl chlorides).

- Steric Effects : Bulky substituents at the 4-position of the thiazole reduce reaction rates (e.g., tert-butyl groups lower yields by 15–20%) .

- Electronic Effects : Electron-deficient pyridine rings enhance acylation efficiency by stabilizing transition states .

Eigenschaften

CAS-Nummer |

14397-13-8 |

|---|---|

Molekularformel |

C9H7N3OS |

Molekulargewicht |

205.24 g/mol |

IUPAC-Name |

N-(1,3-thiazol-2-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C9H7N3OS/c13-8(7-1-3-10-4-2-7)12-9-11-5-6-14-9/h1-6H,(H,11,12,13) |

InChI-Schlüssel |

IMBZIBAGEKPGDH-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(=O)NC2=NC=CS2 |

Kanonische SMILES |

C1=CN=CC=C1C(=O)NC2=NC=CS2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.